Methyl 3-(sulfamoyloxy)benzoate

Description

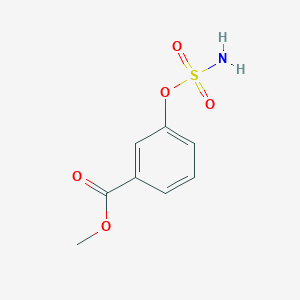

Methyl 3-(sulfamoyloxy)benzoate is a benzoic acid derivative featuring a sulfamoyloxy (-OSO₂NH₂) substituent at the 3-position of the benzene ring and a methyl ester group at the carboxyl position. This compound belongs to the broader class of sulfamate esters, which are characterized by their sulfonamide-linked oxygen functionality. For example, sulfamate esters like estrogen-3-O-sulfamates (EMATEs) are noted for their anticancer and enzyme-inhibitory properties .

Properties

Molecular Formula |

C8H9NO5S |

|---|---|

Molecular Weight |

231.23 g/mol |

IUPAC Name |

methyl 3-sulfamoyloxybenzoate |

InChI |

InChI=1S/C8H9NO5S/c1-13-8(10)6-3-2-4-7(5-6)14-15(9,11)12/h2-5H,1H3,(H2,9,11,12) |

InChI Key |

ABIZANDNSOJLBW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OS(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfamoyl/Sulfonate Substituents

- Methyl 3-(hexylsulfamoyl)benzoate (CAS: 1820639-13-1): This compound replaces the sulfamoyloxy group with a hexylsulfamoyl (-SO₂NH-C₆H₁₃) moiety. It has a molecular formula of C₁₄H₂₁NO₄S and a molar mass of 299.39 g/mol. Unlike Methyl 3-(sulfamoyloxy)benzoate, its biological activity is uncharacterized in the evidence, but its synthesis likely involves coupling hexylamine with a sulfonyl chloride intermediate .

- Methyl 3-(trifluoromethoxy)benzoate :

Substituting the sulfamoyloxy group with a trifluoromethoxy (-OCF₃) group, this derivative is used in pharmaceutical intermediates. Its lipophilicity (due to CF₃) contrasts with the polar sulfamoyloxy group, impacting bioavailability . - Sulfonylurea Herbicides (e.g., Metsulfuron methyl): These agrochemicals, such as methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate, share a sulfonamide-urea-benzoate backbone. Their herbicidal activity arises from acetolactate synthase inhibition, a mechanism distinct from sulfamoyloxy derivatives .

Physicochemical Properties

- Lipophilicity and Solubility :

Alkyl benzoates (e.g., Methyl benzoate, Ethyl benzoate) exhibit logP values ranging from 1.96 (Methyl benzoate) to 3.62 (Butyl benzoate). The sulfamoyloxy group in this compound likely increases polarity, reducing logP compared to alkyl esters . - Thermal Stability : Sulfamates like EMATEs are stable under physiological conditions, suggesting this compound may similarly resist hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.